molecular formula C20H16F2N4O2 B6587475 2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-(quinolin-8-yl)acetamide CAS No. 1251556-90-7

2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-(quinolin-8-yl)acetamide

Cat. No.: B6587475
CAS No.: 1251556-90-7
M. Wt: 382.4 g/mol
InChI Key: SBWKBLKOYQNXIU-UHFFFAOYSA-N
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Description

2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-(quinolin-8-yl)acetamide is a synthetic compound with a complex molecular structure. It is characterized by the presence of a difluorophenyl group, an oxoimidazolidinyl moiety, and a quinolinyl acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-(quinolin-8-yl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the oxoimidazolidinyl moiety: This can be achieved through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the difluorophenyl group: This step often involves a halogenation reaction, where a fluorinating agent is used to introduce the fluorine atoms onto the phenyl ring.

    Coupling with quinolinyl acetamide: The final step involves coupling the oxoimidazolidinyl intermediate with quinolinyl acetamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-(quinolin-8-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl group or the quinolinyl moiety using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinyl ketones, while reduction could produce quinolinyl alcohols. Substitution reactions can lead to the formation of various substituted derivatives with potential biological activity .

Scientific Research Applications

2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-(quinolin-8-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Pharmacology: It is investigated for its interactions with various biological targets, including enzymes and receptors.

    Biological Research: The compound is used in studies to understand its effects on cellular processes and pathways.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-(quinolin-8-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]acetamide
  • N-(quinolin-8-yl)-2-oxoimidazolidin-1-yl acetamide

Uniqueness

2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-(quinolin-8-yl)acetamide is unique due to the presence of both difluorophenyl and quinolinyl groups, which confer distinct chemical and biological properties. This combination of structural features is not commonly found in other similar compounds, making it a valuable molecule for research and potential therapeutic applications.

Properties

IUPAC Name

2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-quinolin-8-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F2N4O2/c21-15-7-6-14(11-16(15)22)26-10-9-25(20(26)28)12-18(27)24-17-5-1-3-13-4-2-8-23-19(13)17/h1-8,11H,9-10,12H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWKBLKOYQNXIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1CC(=O)NC2=CC=CC3=C2N=CC=C3)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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